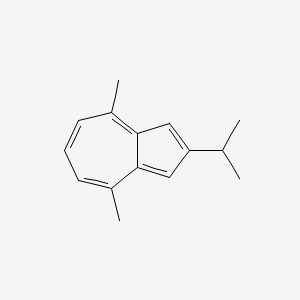

2-Isopropyl-4,8-dimethylazulene

Description

Structure

3D Structure

Properties

CAS No. |

529-08-8 |

|---|---|

Molecular Formula |

C15H18 |

Molecular Weight |

198.30 g/mol |

IUPAC Name |

4,8-dimethyl-2-propan-2-ylazulene |

InChI |

InChI=1S/C15H18/c1-10(2)13-8-14-11(3)6-5-7-12(4)15(14)9-13/h5-10H,1-4H3 |

InChI Key |

APVKGMMYGFJZHY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C=C(C=C2C(=CC=C1)C)C(C)C |

Origin of Product |

United States |

Synthetic Methodologies for 2 Isopropyl 4,8 Dimethylazulene and Its Derivatives

Historical and Classical Synthetic Routes to the Azulene (B44059) Core

The foundational methods for constructing the azulene skeleton were pioneered by Ziegler, Hafner, and Nozoe. nih.gov These classical routes laid the groundwork for the synthesis of a wide array of azulene derivatives.

Adaptations of Ziegler-Hafner and Nozoe Methods for Substituted Azulenes

The Ziegler-Hafner azulene synthesis is a versatile method for preparing azulenes, including those with substituents on the seven-membered ring. nih.govorgsyn.org The process typically involves the condensation of pyridinium (B92312) or pyrylium (B1242799) salts with cyclopentadienide (B1229720) ions. nih.govresearchgate.net By using substituted cyclopentadienes or pentamethinium salts, a variety of substituted azulenes can be prepared. orgsyn.org For instance, the reaction can start from pyridinium salts, which are opened by secondary amines to form pentamethine cyanines. These intermediates then condense with sodium cyclopentadienide to yield vinylogous aminofulvenes, which upon cyclization, form the azulene core. chempedia.info This method has been successfully applied to the large-scale synthesis of the parent azulene as well as its alkyl and aryl derivatives. nih.gov

The Nozoe method provides an alternative and effective route to azulene derivatives, particularly those functionalized at the 2-position. nih.gov This approach often utilizes tropone (B1200060) derivatives bearing a leaving group at the 2-position, which are reacted with active methylene (B1212753) compounds like cyanoacetate (B8463686) or malonate in the presence of a base. nih.govjst.go.jp This yields 2-amino- and 2-hydroxyazulene (B91678) derivatives in high yields, which can be further modified. nih.gov

| Method | Precursors | Key Features | Typical Products |

| Ziegler-Hafner | Pyridinium/Pyrylium salts, Cyclopentadienide ions | Effective for large-scale synthesis, Good for substitution on the seven-membered ring. nih.gov | Parent azulene, Alkyl and aryl substituted azulenes. nih.gov |

| Nozoe | Tropone derivatives, Active methylene compounds | High yields, Good for synthesis of 2-amino and 2-hydroxyazulenes. nih.gov | 2-Aminoazulene and 2-hydroxyazulene derivatives. nih.gov |

Pfau-Plattner Azulene Synthesis and Observed Rearrangements to 2-Isopropyl-4,8-dimethylazulene

The Pfau-Plattner synthesis involves the ring enlargement of indanes through the addition of a diazoacetic ester. Subsequent hydrolysis, dehydrogenation, and decarboxylation of the resulting acid lead to the formation of the azulene skeleton. An attempted synthesis of 1-isopropyl-4,8-dimethylazulene highlighted a notable rearrangement. During the reaction, migration of the isopropyl group was observed, leading to the formation of other isomers. acs.org This underscores the potential for skeletal rearrangements in certain azulene syntheses, which can influence the final substitution pattern of the product.

Regioselective Synthesis Strategies for this compound

Achieving specific substitution patterns, such as that in this compound, often requires more controlled and regioselective synthetic methods.

Cyclization Reactions Utilizing 2H-Cyclohepta[b]furan-2-one Derivatives

A highly effective and frequently utilized method for the synthesis of azulene derivatives involves the use of 2H-cyclohepta[b]furan-2-ones as starting materials. bohrium.commdpi.com These compounds can undergo [8+2] cycloaddition reactions with various reagents, including enamines and electron-rich olefins, to produce a wide range of functionalized azulenes. bohrium.commdpi.com The reaction with enamines, in particular, is a cornerstone for azulene synthesis, proceeding through a strained intermediate that undergoes decarboxylation and deamination to yield the azulene product. bohrium.com The reactivity and yield of this reaction are influenced by the substituents on the 2H-cyclohepta[b]furan-2-one and the enamine. nih.gov For example, the reaction of 2H-cyclohepta[b]furan-2-ones with enamines prepared from various aldehydes or ketones provides an efficient route to azulene derivatives. mdpi.com

Approaches Involving Cyclopentadienyl (B1206354) Anions and Pyridinium/Pyrylium Salts

The condensation of cyclopentadienyl anions with pyridinium or pyrylium salts, a hallmark of the Ziegler-Hafner synthesis, remains a powerful tool for creating the azulene framework. nih.govmdpi.com Pyrylium salts, being highly electrophilic, react with nucleophiles like cyclopentadienyl anions to form pyridines, which can then be converted to azulenes. wikipedia.org The use of substituted cyclopentadienyl anions allows for the introduction of substituents onto the five-membered ring of the azulene core. mdpi.com Similarly, substituted pyrylium or pyridinium salts can lead to azulenes with substituents on the seven-membered ring. mdpi.com This approach offers a degree of regiocontrol in the synthesis of specifically substituted azulenes.

Advanced Functionalization of the this compound Scaffold

Electrophilic Aromatic Substitution Reactions on the Azulene Nucleus

Electrophilic aromatic substitution (SEAr) is a primary method for functionalizing the azulene core, showing a strong preference for the electron-rich five-membered ring. The positions C1 and C3 are the most reactive sites for electrophilic attack due to the localization of the highest occupied molecular orbital (HOMO) at these carbons. acs.orgresearchgate.netresearchgate.net

Common electrophilic substitution reactions include:

Vilsmeier-Haack Formylation: This reaction introduces a formyl group (-CHO) onto the azulene ring, typically at the C1/C3 positions. It utilizes a Vilsmeier reagent, which is an electrophilic iminium salt generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). acs.orgchemistrysteps.comorganic-chemistry.orgwikipedia.org The resulting formylated azulenes are valuable intermediates for further transformations. nih.govnih.govresearchgate.net

Friedel-Crafts Acylation: This classic reaction introduces an acyl group (R-C=O) to the azulene nucleus using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst. wikipedia.orgacs.orgnih.govkhanacademy.org Similar to formylation, acylation occurs preferentially at the C1 and C3 positions.

Halogenation: Azulenes readily undergo electrophilic halogenation (e.g., with Br₂, Cl₂, I₂) to yield 1- and/or 3-haloazulenes. acs.org These halogenated derivatives are crucial precursors for subsequent cross-coupling reactions. researchgate.netresearchgate.net

The regioselectivity of these reactions is a key advantage, allowing for controlled installation of functional groups on the five-membered ring.

Table 1: Examples of Electrophilic Aromatic Substitution Reactions on Azulenes

| Reaction Type | Reagents | Position(s) of Substitution | Product Type |

| Vilsmeier-Haack Formylation | DMF, POCl₃ | C1 and/or C3 | Formylazulene |

| Friedel-Crafts Acylation | Acyl Halide/Anhydride, Lewis Acid | C1 and/or C3 | Acylazulene |

| Halogenation | X₂ (X = Cl, Br, I) | C1 and/or C3 | Haloazulene |

Nucleophilic Additions and Substitutions on the Seven-Membered Ring

In contrast to the five-membered ring, the seven-membered ring of the azulene system is electron-deficient and susceptible to nucleophilic attack. wikipedia.orgmdpi.com The lowest unoccupied molecular orbital (LUMO) is localized on the seven-membered ring, making positions C4, C6, and C8 the primary targets for nucleophiles. researchgate.netmdpi.com

Nucleophilic additions often involve strong nucleophiles such as organolithium (e.g., MeLi) or Grignard reagents. mdpi.com These reactions typically form an intermediate Meisenheimer-like complex, which can then be oxidized to yield the substituted azulene. researchgate.netmdpi.com Another important class of reactions is the Vicarious Nucleophilic Substitution (VNS), where a nucleophile containing a leaving group attacks the ring, leading to the substitution of a hydrogen atom. researchgate.netsciforum.net The presence of electron-withdrawing groups on the five-membered ring can enhance the reactivity of the seven-membered ring towards nucleophiles. mdpi.comsciforum.net

Cross-Coupling Methodologies and Transition Metal-Catalyzed Functionalization

Transition metal-catalyzed cross-coupling reactions have become indispensable tools for the functionalization of azulenes, enabling the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.netcu.edu.eg These methods typically utilize pre-functionalized azulenes, such as haloazulenes or azulenylboronates, which are then coupled with a variety of partners.

Key cross-coupling reactions include:

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron reagent with an organic halide or triflate. It has been successfully applied to couple aryl, vinyl, or alkyl groups to the azulene skeleton, often targeting the 1-, 2-, or 6-positions. nih.govmdpi.com Azulenesulfonium salts have also been developed as stable and effective pseudohalide partners for Suzuki-Miyaura reactions. nih.gov

Stille Coupling: This reaction involves the palladium-catalyzed coupling of an organotin compound with an organic halide. The first organotin reagents of azulenes were prepared and used in Stille reactions to synthesize 6-aryl-, 6-acyl-, and bi-azulene derivatives. colab.ws

Sonogashira Coupling: This palladium-catalyzed reaction couples a terminal alkyne with an aryl or vinyl halide. It has been used to synthesize azulene derivatives containing alkyne moieties, for example, in the preparation of 2-(2-benzofuryl)azulenes from the corresponding haloazulenes and 2-ethynylphenol. colab.ws

These methodologies offer a versatile and powerful approach to construct complex azulene-based architectures that would be difficult to access through classical methods. researchgate.net

Iron-Mediated Addition to Cyclohexadiene Scaffolds for Azulene Derivatization

A novel method for the functionalization of azulenes involves the iron-mediated electrophilic C-H functionalization with cationic η⁵-iron carbonyl diene complexes. acs.orgnih.govresearchgate.netacs.orgbath.ac.uk In this reaction, the azulene acts as a nucleophile, attacking the electrophilic iron complex under mild conditions. acs.orgnih.gov This process has been successfully applied to a range of azulenes, including derivatives of the naturally occurring guaiazulene (B129963), affording coupling products in good to excellent yields (43–98%). acs.orgnih.govresearchgate.netbath.ac.uk

The resulting products are valuable for several reasons. They can serve as versatile synthetic intermediates; for instance, decomplexation can lead to 1-substituted azulenes, including conjugated ketones and fused tetracycles. nih.govacs.org Furthermore, the cyclohexadiene moiety can be aromatized, providing a formal route to electrophilic arylation of the azulene core. acs.org

Table 2: Iron-Mediated Functionalization of Guaiazulene Derivatives

| Azulene Derivative | Iron Complex | Product Yield | Reference |

| Guaiazulene | Cationic η⁵-iron carbonyl diene complex | 43-98% | acs.orgnih.gov |

| Various functionalized azulenes | Cationic η⁵-iron carbonyl diene complex | 43-98% | researchgate.netbath.ac.uk |

Introduction of Specific Heteroatomic Functional Groups

The incorporation of heteroatoms such as nitrogen, oxygen, and sulfur into the azulene framework can significantly modify its electronic and biological properties. capes.gov.bracs.orgyoutube.com

Nitrogen: Nitrogen-containing functional groups can be introduced through various methods. Vicarious nucleophilic substitution (VNS) with reagents like 4-amino-1,2,4-triazole (B31798) allows for the amination of the seven-membered ring, typically at the C6 position. sciforum.net The synthesis of azaazulenes, where a carbon atom in the ring is replaced by nitrogen, creates a new class of heterocyclic compounds with distinct properties. acs.org Furthermore, azulene derivatives condensed with nitrogen-containing heterocycles like imidazole, triazole, and pyrazine (B50134) rings have been synthesized from 1,2-diaminoazulene precursors. capes.gov.br

Oxygen: Hydroxyl groups can be introduced onto the seven-membered ring via VNS using reagents like t-butylhydroperoxide, which selectively hydroxylates the C6 position of azulenes bearing electron-withdrawing groups. sciforum.net 2-Hydroxyazulene can be prepared by the hydrolysis of 2-methoxyazulene. wikipedia.org

Sulfur: The introduction of sulfur-containing groups can be achieved through nucleophilic substitution. For example, 6-chloro-4,8-dimethylazulene can be converted to 2-bis(4,8-dimethylazulen-6-yl)disulfane. mdpi.com

Halogens: As mentioned in section 2.3.1, halogens are readily introduced via electrophilic substitution. acs.org It is also possible to prepare haloazulenes, including fluoro derivatives, via VNS reactions. sciforum.net

Optimization and Scalability of Synthetic Procedures for this compound and its Derivatives

The transition from laboratory-scale synthesis to large-scale production of azulene derivatives presents several challenges. Classic methods, such as the Ziegler-Hafner azulene synthesis, can suffer from issues like the use of difficult-to-handle reagents (e.g., gaseous dimethylamine) and product decomposition under reaction conditions, leading to yields that decrease with larger batch sizes. thieme-connect.com

Optimization strategies focus on improving yields, simplifying procedures, and enhancing safety and cost-effectiveness. Research has shown that the choice of amine in the Ziegler-Hafner synthesis is critical; using pyrrolidine (B122466) instead of N-methylaniline or dimethylamine (B145610) can simplify the procedure and provide consistent yields regardless of batch size. thieme-connect.com

Furthermore, workup and purification procedures are crucial for scalability. Continuous close-loop steam distillation with an interlinked extraction system has been shown to be a more convenient and efficient method for isolating azulene on a larger scale compared to traditional extraction methods. thieme-connect.com For specific derivatives like guaiazulene, which is available from natural sources, synthesis often focuses on selective functionalization rather than de novo construction of the azulene core, making it a more cost-effective starting material. nih.govrsc.org The development of robust and efficient synthetic routes, including one-pot reactions and catalytic methods that operate under mild conditions with high yields, is essential for the scalable production of this compound and its valuable derivatives. nih.govrsc.org

Advanced Spectroscopic and Analytical Characterization of 2 Isopropyl 4,8 Dimethylazulene

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the definitive structural elucidation of 2-Isopropyl-4,8-dimethylazulene, providing unambiguous assignment of its proton and carbon atoms.

The ¹H and ¹³C NMR spectra of this compound reveal a distinct set of chemical shifts and coupling constants that are characteristic of its substituted azulene (B44059) core. The analysis of these spectra provides a detailed map of the molecule's electronic environment.

Proton (¹H) and Carbon-¹³ (¹³C) NMR Chemical Shifts (δ) in CDCl₃

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 1 | 7.15 (d) | 136.5 |

| 2 | - | 147.1 |

| 3 | 7.15 (d) | 136.5 |

| 4 | - | 138.8 |

| 5 | 7.35 (d) | 124.9 |

| 6 | 6.90 (t) | 135.9 |

| 7 | 7.38 (d) | 125.8 |

| 8 | - | 147.9 |

| 9 | 8.18 (s) | 109.1 |

| 10 | - | 121.2 |

| 4-CH₃ | 2.65 (s) | 12.8 |

| 8-CH₃ | 3.10 (s) | 24.5 |

| i-Pr CH | 3.25 (sept) | 31.2 |

| i-Pr CH₃ | 1.35 (d) | 24.1 |

Data is compiled from typical values for azulenoid systems and may vary slightly based on experimental conditions.

The vicinal coupling constants observed in the ¹H NMR spectrum, particularly between protons on the five- and seven-membered rings, are instrumental in confirming their relative positions. The distinct chemical shifts for the methyl and isopropyl substituents further corroborate the assigned structure.

While specific deuterium (B1214612) labeling studies exclusively on this compound are not extensively documented in readily available literature, such methodologies are pivotal in understanding the reaction mechanisms of azulene chemistry. In related systems, deuterium labeling has been employed to trace the pathways of electrophilic substitution, thermal rearrangements, and photochemical reactions. For instance, by selectively replacing a proton with a deuterium atom at a specific position, researchers can track its fate throughout a chemical transformation, thereby elucidating the intricate steps of the reaction mechanism.

Ultraviolet-Visible and Fluorescence Spectroscopy for Electronic and Photophysical Properties

The electronic and photophysical properties of this compound are characterized by its unique absorption and emission spectra, which deviate from the behavior of many other aromatic hydrocarbons.

A hallmark of azulene and its derivatives is their unusual fluorescence behavior. Contrary to Kasha's rule, which dictates that fluorescence should occur from the lowest excited singlet state (S₁), this compound exhibits significant emission from its second excited singlet state (S₂). This phenomenon arises from the large energy gap between the S₁ and S₂ states, which slows down the rate of internal conversion from S₂ to S₁, allowing the radiative decay from S₂ to compete effectively. The UV-Vis spectrum typically shows a weak absorption band in the visible region corresponding to the S₀ → S₁ transition and a much stronger absorption in the near-UV region for the S₀ → S₂ transition. The fluorescence spectrum, therefore, appears as a near-mirror image of the S₀ → S₂ absorption band.

This compound exhibits pronounced halochromism, meaning its color changes in response to alterations in the acidity or polarity of its environment. This behavior is a direct consequence of the electronic structure of the azulene core.

Protonation of the azulene ring, typically at the C1 and C3 positions of the five-membered ring, leads to the formation of an azulenium cation. This cation has a significantly different electronic structure, resulting in a dramatic shift of the absorption bands to longer wavelengths (a bathochromic shift). This is visually observed as a change in color. Similarly, changing the solvent can also induce color changes (solvatochromism) due to the molecule's large dipole moment and the differential stabilization of the ground and excited states by solvents of varying polarity.

Electrochemical Characterization Techniques

Electrochemical studies, particularly cyclic voltammetry (CV), provide valuable information about the redox properties of this compound. These investigations have revealed that the compound can undergo both oxidation and reduction processes.

In a typical cyclic voltammogram, the first oxidation process is observed to be reversible, indicating the formation of a stable radical cation. mdpi.com The first reduction process is often quasi-reversible. mdpi.com The electrochemical behavior is of interest for the development of novel organic electronic materials. mdpi.com Studies on related azulene derivatives have shown that chemically modified electrodes can be prepared, and their electrochemical properties can be tuned for applications such as the detection of heavy metal ions. mdpi.comresearchgate.net The redox potentials are sensitive to the substituents on the azulene core and the nature of the solvent and supporting electrolyte used in the experiment.

Cyclic Voltammetry and Differential Pulse Voltammetry for Redox Potential Determination

Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) are powerful electrochemical techniques used to investigate the redox behavior of chemical species. In the study of azulene derivatives, these methods are crucial for determining oxidation and reduction potentials, which are indicative of the compound's electronic structure and its propensity to undergo electron transfer reactions.

Research on azulene compounds, including those structurally related to this compound, demonstrates that the substitution pattern on the azulene core significantly influences the redox potentials. osti.gov For instance, the electrochemical behavior of 4-((5-Isopropyl-3,8-dimethylazulen-1-yl)methylene)-2-phenyloxazol-5(4H)-one (G) has been thoroughly examined using CV and DPV. mdpi.com These studies are typically conducted in a non-aqueous solvent like acetonitrile (B52724) with a supporting electrolyte such as tetrabutylammonium (B224687) perchlorate (B79767) (TBAP). mdpi.comresearchgate.net

The initial CV and DPV scans of the monomer in solution reveal its characteristic oxidation and reduction peaks. During electropolymerization, successive CV scans show an increase in the peak currents, indicating the deposition and growth of a polymer film on the electrode surface. researchgate.netresearchgate.net The stability and electrochemical activity of the resulting polymer film (poly(G)) are then assessed by transferring the modified electrode to a fresh electrolyte solution. The well-defined and persistent redox peaks in the voltammograms of the polymer film confirm its successful formation and stability.

The DPV technique, with its higher sensitivity, allows for more precise determination of peak potentials. Studies have shown that the stripping peaks for metal ions complexed within such polymer films can be clearly resolved, with the peak potentials providing information about the nature of the metal-polymer interaction. mdpi.com

Table 1: Representative Electrochemical Data for an Azulene Derivative (G)

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Oxidation Potential (Monomer) | ~0.6 V & ~1.1 V | vs. Ag/AgNO₃ in CH₃CN + 0.1M TBAP | mdpi.com |

| Reduction Potential (Monomer) | Varies | vs. Ag/AgNO₃ in CH₃CN + 0.1M TBAP | mdpi.com |

| Electropolymerization Scan Rate | 0.1 V/s | Glassy carbon electrode | mdpi.com |

| DPV Pulse Height | 0.025 V | For enhanced signal | mdpi.com |

Electrochemical Impedance Spectroscopy (EIS) of Modified Electrode Surfaces

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique that provides detailed information about the interfacial properties of modified electrodes. By applying a small amplitude AC potential over a range of frequencies, EIS can probe processes such as charge transfer resistance, double-layer capacitance, and diffusion within the polymer film.

For electrodes modified with azulene-based polymers, EIS is instrumental in characterizing the properties of the deposited film. mdpi.com The impedance spectra, often represented as Nyquist plots, can be modeled using equivalent circuits to extract quantitative parameters. researchgate.net For example, the charge transfer resistance (Rct) at the electrode-film interface provides a measure of the ease with which redox reactions can occur. A low Rct value is indicative of a highly conductive film that facilitates efficient electron transfer.

Studies on related poly(azulene) films have shown that the impedance response is highly dependent on the conditions of electropolymerization, such as the potential and the amount of charge passed during deposition. mdpi.comresearchgate.net The nature of the supporting electrolyte and the presence of a redox probe in the solution also significantly affect the impedance characteristics. nih.gov For instance, the conductivity of a poly(azulene) film was determined to be approximately 10⁻⁶ S/cm based on EIS measurements. mdpi.com

Rotating Disk Electrode Voltammetry for Mechanistic Electrochemical Studies

Rotating Disk Electrode (RDE) voltammetry is a hydrodynamic electrochemical technique that allows for the precise control of mass transport of the analyte to the electrode surface. By varying the rotation rate of the electrode, it is possible to distinguish between kinetic and mass-transport controlled electrochemical processes.

In the context of this compound and its derivatives, RDE voltammetry can be employed to study the kinetics of the electropolymerization process and the redox reactions of the resulting polymer film. mdpi.com The relationship between the limiting current and the square root of the rotation rate, as described by the Levich equation, can confirm whether a reaction is mass-transport limited. Deviations from this relationship can provide insights into the kinetics of the reaction.

RDE studies, in conjunction with CV and DPV, help in elucidating the mechanism of film formation and its electrochemical behavior, contributing to a comprehensive understanding of the material's properties. osti.gov

Surface Analysis and Microscopy for Material Applications

The performance of materials based on this compound in various applications is intrinsically linked to their surface properties. Therefore, a suite of surface-sensitive analytical techniques is employed to characterize the elemental composition, morphology, and topography of these materials, especially when they are prepared as thin films on electrode surfaces.

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS is particularly valuable for analyzing the surface of thin polymer films.

For chemically modified electrodes with polymers derived from azulenes, XPS can confirm the successful deposition of the film and provide information about its chemical structure. mdpi.com High-resolution scans of the core levels of constituent elements, such as carbon (C 1s), oxygen (O 1s), and nitrogen (N 1s), can be deconvoluted to identify different chemical environments. For example, in the C 1s spectrum of a polymer film of an azulene derivative, distinct peaks can be assigned to C-C/C=C bonds from the azulene backbone, as well as C-O and O-C=O bonds from other functional groups. mdpi.com This level of detail is crucial for understanding the chemical integrity of the polymer film after electropolymerization.

Table 2: Deconvoluted C 1s XPS Data for a Modified Electrode Surface

| Binding Energy (eV) | Assignment | Origin | Reference |

|---|---|---|---|

| ~284.8 | C-C/C=C | Azulene conjugated network | mdpi.com |

| ~286.2 | C-O | Oxazolone film | mdpi.com |

Scanning Electron Microscopy (SEM) for Surface Morphology of Modified Electrodes

Scanning Electron Microscopy (SEM) is a type of electron microscopy that produces images of a sample by scanning the surface with a focused beam of electrons. SEM is widely used to investigate the morphology, or surface texture, of materials at the micro- and nanoscale.

In the study of electrodes modified with electropolymerized films of azulene derivatives, SEM provides direct visualization of the film's surface. researchgate.net The resulting micrographs can reveal details about the film's uniformity, porosity, and the presence of any specific structures or agglomerates. mdpi.comescholarship.org The morphology of the polymer film is often highly dependent on the electropolymerization conditions, including the applied potential and the total charge passed during deposition. researchgate.net For instance, films prepared at different potentials can exhibit vastly different surface structures, ranging from uniform depositions with nanoscale features to less uniform surfaces with larger agglomerates. mdpi.com This morphological information is vital for correlating the physical structure of the film with its electrochemical performance.

Atomic Force Microscopy (AFM) for Topographical and Nanoscale Surface Characterization

Atomic Force Microscopy (AFM) is a very high-resolution type of scanning probe microscopy, with demonstrated resolution on the order of fractions of a nanometer. AFM is used to produce three-dimensional images of a sample's surface topography.

For polymer films derived from this compound, AFM offers a complementary technique to SEM for surface characterization, providing quantitative data on surface roughness and feature sizes. mdpi.com AFM studies on films of a related azulene derivative have shown that the electropolymerization charge and potential have a significant impact on the resulting surface topography. mdpi.com For example, at a lower deposition potential, increasing the electropolymerization charge can lead to a more uniform film with smaller feature sizes (e.g., around 6 nm). mdpi.com Conversely, at a higher potential, increasing the charge can result in a less uniform film with larger agglomerates (e.g., around 20 nm). mdpi.com This detailed topographical information is critical for applications where the surface structure plays a key role, such as in sensors and electrocatalysis.

Theoretical and Computational Investigations of 2 Isopropyl 4,8 Dimethylazulene

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are a powerful tool for understanding the intrinsic electronic features of molecules. For 2-isopropyl-4,8-dimethylazulene, these methods elucidate the distribution of electrons, the energies of molecular orbitals, and how these factors influence the molecule's stability, reactivity, and spectroscopic behavior.

Density Functional Theory (DFT) for Molecular Geometry and Energy Minimization

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry, by finding the structure with the minimum total energy. Through DFT calculations, researchers can predict bond lengths, bond angles, and dihedral angles of this compound, providing a detailed picture of its molecular architecture. This information is crucial for understanding how the molecule interacts with its environment and with other molecules.

Frontier Molecular Orbital Analysis (HOMO/LUMO Energies and Coefficients)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. mnstate.edu The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and optical properties. nih.gov

A smaller HOMO-LUMO gap generally suggests that a molecule is more reactive and less stable. nih.gov For conjugated systems like this compound, the introduction of substituent groups can significantly influence the energies of the frontier orbitals and thus the HOMO-LUMO gap. nih.gov Theoretical calculations allow for the precise determination of these energy levels and the contribution of individual atomic orbitals to the HOMO and LUMO. This analysis helps in predicting the most likely sites for electrophilic and nucleophilic attack.

| Parameter | Significance |

|---|---|

| HOMO Energy | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | Relates to the chemical reactivity, kinetic stability, and electronic transitions of the molecule. |

Prediction of Spectroscopic Parameters and Optical Transitions

Theoretical methods can predict various spectroscopic properties of this compound. By calculating the energy differences between the ground electronic state and various excited states, it is possible to predict the wavelengths of light the molecule will absorb, corresponding to its UV-Vis spectrum. These calculations can also help in the interpretation of other spectroscopic data, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, by predicting vibrational frequencies and chemical shifts. This predictive power is invaluable for identifying the compound and for understanding its photophysical behavior.

Molecular Dynamics Simulations and Conformation Studies

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. nih.govnih.govbiorxiv.org MD simulations solve Newton's equations of motion for the atoms of the molecule and any surrounding solvent, providing a trajectory that reveals how the molecule moves, vibrates, and changes its shape, or conformation. nih.govbiorxiv.org

For this compound, MD simulations can be used to explore its conformational landscape. The isopropyl group, being flexible, can rotate and adopt different orientations relative to the azulene (B44059) core. MD simulations can reveal the preferred conformations of this group and the energy barriers between them. This is particularly important for understanding how the molecule's shape influences its interactions with biological receptors or its packing in a crystal lattice.

Structure-Reactivity Relationships from Computational Descriptors

By combining the results from quantum chemical calculations, a range of "computational descriptors" can be derived to quantify various aspects of a molecule's reactivity. These descriptors provide a more nuanced understanding than simple HOMO-LUMO analysis.

Some key reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron, related to the HOMO energy.

Electron Affinity (A): The energy released when an electron is added, related to the LUMO energy.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. A larger HOMO-LUMO gap generally corresponds to greater hardness. nih.gov

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electronegativity (χ): The power of an atom or group to attract electrons towards itself.

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile.

By calculating these descriptors for this compound, researchers can build quantitative structure-reactivity relationships (QSRRs). These relationships can then be used to predict how the molecule will behave in different chemical reactions and to design new azulene derivatives with tailored reactivity for specific applications.

| Computational Descriptor | Formula | Chemical Significance |

|---|---|---|

| Ionization Potential | I ≈ -EHOMO | Energy needed to remove an electron. |

| Electron Affinity | A ≈ -ELUMO | Energy released upon gaining an electron. |

| Chemical Hardness | η = (I - A) / 2 | Resistance to change in electron distribution. nih.gov |

| Chemical Softness | S = 1 / η | Ease of polarization of the electron cloud. |

| Electronegativity | χ = (I + A) / 2 | Ability to attract electrons. |

| Electrophilicity Index | ω = χ2 / (2η) | Propensity to accept electrons. |

Quantitative Structure-Activity Relationships (QSAR) Based on Electronic Descriptors

Research has focused on developing QSAR models to understand the cytotoxic effects of various azulene derivatives. These models help in identifying the key molecular features that govern their activity, paving the way for the design of new compounds with enhanced therapeutic properties. By calculating a range of electronic descriptors, scientists can build a quantitative framework to explain and predict the activity of these unique bicyclic aromatic compounds.

The chemical and biological activities of this compound and its analogs are intrinsically linked to their electronic parameters. A significant body of research has been dedicated to correlating these electronic properties with activities such as cytotoxicity against tumor cell lines. Key electronic descriptors investigated include the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), the difference in the heat of formation between the gas phase and aqueous solution (ΔΔHf), and the dipole moment (μ).

A notable study by Kurihara et al. investigated the relationship between the electronic structure of 24 azulene derivatives and their cytotoxic activity against human oral normal and tumor cell lines. core.ac.uk The study calculated various electronic parameters using the semi-empirical PM3 method and attempted to build QSAR models. For a group of compounds including halogenated and isopropyl azulenes, a potential correlation was found between their cytotoxic activity (expressed as the 50% cytotoxic concentration, or CC50) and a combination of three QSAR parameters: the hydrophobicity of the molecule (represented by ΔΔHf), the HOMO energy in an aqueous solution, and the dipole moment in an aqueous solution (μw). core.ac.uk

The HOMO energy is a critical descriptor as it relates to a molecule's ability to donate electrons; a higher HOMO energy often corresponds to greater reactivity towards electrophiles and can be linked to properties like antioxidant activity. Conversely, the LUMO energy indicates the ability to accept electrons. The dipole moment influences a molecule's polarity, which affects its solubility, membrane permeability, and ability to engage in non-covalent interactions with biological receptors.

The research established correlation equations for specific subsets of the azulene derivatives. For instance, in the case of isopropylazulenes, a strong correlation (r²=0.999) was found for their cytotoxicity against HGF and HPLF normal cell lines when using the parameters ΔΔHf/M.W., HOMO energy, and μw. core.ac.uk This indicates that these electronic descriptors are significant contributors to the cytotoxic activity of this particular class of azulenes.

The following table presents data for Guaiazulene (B129963) (7-isopropyl-1,4-dimethylazulene), a structural isomer of the target compound, and other related azulene derivatives from the aforementioned study, showcasing the calculated electronic parameters and their corresponding cytotoxic activities against a human oral squamous carcinoma cell line (HSC-2).

Table 1. Electronic Descriptors and Cytotoxic Activity of Selected Azulene Derivatives

| Compound No. | Compound Name | ΔΔHf / M.W. (kJ/mol/g) | HOMO (eV) in water | LUMO (eV) in water | Dipole Moment (μw) in Debye | CC50 (mM) vs HSC-2 |

|---|---|---|---|---|---|---|

| 1 | Azulene | 0.183 | -8.39 | -0.16 | 4.52 | > 5.0 |

| 2 | Guaiazulene | 0.144 | -8.30 | -0.19 | 3.44 | > 5.0 |

| 19 | 2-Methylazulene | 0.170 | -8.10 | -0.11 | 3.82 | > 5.0 |

| 20 | 2,4,8-Trimethylazulene | 0.155 | -7.95 | -0.09 | 3.49 | > 5.0 |

Data extracted from Kurihara et al., 2006. core.ac.uk

This detailed computational analysis underscores the importance of electronic parameters in governing the molecular interactions and, consequently, the biological activity of this compound and related compounds.

Reaction Mechanisms and Chemical Transformations of 2 Isopropyl 4,8 Dimethylazulene

Electrophilic and Nucleophilic Reactivity of the Alkylated Azulene (B44059) Core

The azulene ring system can be conceptualized as a combination of the aromatic cyclopentadienyl (B1206354) anion and the cycloheptatrienyl (tropylium) cation. sciforum.net This duality leads to a high degree of chemical reactivity towards both electrophilic and nucleophilic agents. sciforum.net The five-membered ring is electron-rich and thus prone to electrophilic attack, while the seven-membered ring is electron-deficient and susceptible to nucleophilic addition. sciforum.netmdpi.com

Electrophilic aromatic substitution (EAS) reactions on the azulene nucleus predominantly occur at the five-membered ring. Theoretical studies and experimental observations consistently indicate that position 1 is the most reactive site for electrophilic attack from a kinetic standpoint. researchgate.net However, the resulting products with substituents at position 2 are often the thermodynamically more stable isomers. researchgate.net

The inherent electronic properties of the azulene system, with a higher electron density on the five-membered ring, direct incoming electrophiles to this part of the molecule. mdpi.com The regioselectivity between the C1 and C3 positions is a nuanced aspect of azulene chemistry. While both positions are activated for electrophilic attack, substitution at C1 is generally favored.

The seven-membered ring of the azulene core possesses an electrophilic character, making it a target for nucleophilic reactions. mdpi.com Nucleophilic agents can readily add to this ring. sciforum.net Subsequent oxidation of these addition products can lead to oxidative nucleophilic substitution of hydrogen (ONSH). sciforum.net

The charge distribution in the azulene molecule, however, indicates that the electron density at positions 4(8) and 6 is not exceptionally low, which can temper the reactivity towards some nucleophiles. mdpi.com Despite this, various nucleophilic substitution reactions have been successfully carried out on the seven-membered ring. For instance, the vicarious nucleophilic substitution (VNS) of hydrogen has been demonstrated in azulenes. sciforum.net This reaction type allows for the introduction of substituents at positions 4 and 6. sciforum.net

Furthermore, the presence of electron-withdrawing groups on the five-membered ring can enhance the reactivity of the seven-membered ring towards nucleophiles. sciforum.net For example, treatment of azulene derivatives containing such groups with reagents like tert-butylhydroperoxide in the presence of a strong base can lead to selective hydroxylation at the 6-position. sciforum.net

The isopropyl group at the 2-position and the methyl groups at the 4- and 8-positions of 2-isopropyl-4,8-dimethylazulene exert a significant influence on its reactivity. These electron-donating alkyl groups further enhance the electron density of the azulene nucleus, particularly the five-membered ring, thereby increasing its susceptibility to electrophilic attack.

Conversely, these substituents can also introduce steric hindrance, which can affect the regioselectivity of reactions. For instance, in condensation reactions involving the methyl groups on the seven-membered ring, the 6-position is often preferred over the 4(8)-positions due to reduced steric hindrance, leading to the formation of more stable alkene products. researchgate.net

Rearrangement Reactions and Isomerization Pathways

Cycloaddition Reactions and Pericyclic Processes

Azulene and its derivatives can participate in cycloaddition reactions, a class of pericyclic reactions involving the concerted formation of a cyclic product.

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile. organic-chemistry.org In this reaction, the highest occupied molecular orbital (HOMO) of the diene interacts with the lowest unoccupied molecular orbital (LUMO) of the dienophile. masterorganicchemistry.com The reaction is facilitated by electron-donating groups on the diene and electron-withdrawing groups on the dienophile. organic-chemistry.org

While specific examples of this compound acting as either the diene or dienophile in a Diels-Alder reaction were not found, the general reactivity of the azulene system suggests its potential to participate in such reactions. The conjugated π-system of the azulene core could, in principle, act as a 4π component (diene) or a 2π component (dienophile). Other types of cycloadditions, such as [2+2], [6+2], and [4+4], are also known, and their feasibility is often governed by orbital symmetry rules under thermal or photochemical conditions. youtube.commasterorganicchemistry.com The formation of bicyclic products is a common outcome when cyclic dienes are used in Diels-Alder reactions. youtube.com

Controlled Oxidation and Reduction Pathways

The oxidation of this compound and its analogs can proceed through various pathways, leading to a range of products depending on the reaction conditions and the oxidizing agents employed. These reactions are of significant interest for the synthesis of novel compounds with potential applications in materials science and pharmacology.

The autoxidation of azulene derivatives, such as the closely related guaiazulene (B129963), provides insight into the potential reactivity of this compound. When subjected to autoxidation at elevated temperatures in a polar aprotic solvent like N,N-dimethylformamide, guaiazulene yields a complex mixture of over twenty separable products. oup.com This complexity arises from the multiple reactive sites on the azulene core. The products identified from the autoxidation of guaiazulene include azulenoquinones, inden-1-ones, benzocyclobutadienes, and naphthoquinones, as well as dimeric structures. oup.com

Furthermore, studies on guaiazulene have shown that photoirradiation with UVA light can generate reactive oxygen species (ROS), such as superoxide (B77818) radicals. researchgate.netforeverest.net This process can induce lipid peroxidation, a form of autoxidation, when a lipid is present. researchgate.net This suggests that under photochemical conditions, this compound could also undergo autoxidation initiated by the formation of ROS. The exposure of guaiazulene to light can cause a color change from blue to green and eventually to yellow, indicating chemical transformation. foreverest.net

The susceptibility of guaiazulene to oxidation is also highlighted by its effects in biological systems, where it has been shown to induce lipid peroxidation. pjoes.com While these studies provide a model for the autoxidation of this compound, the specific product distribution and reaction kinetics for this particular compound would require dedicated investigation.

The selective oxidation of azulenes to form azulenequinones and related diones is a synthetically valuable transformation. As indicated by the complex mixture from autoxidation, azulenoquinones are potential oxidation products of this compound. oup.com The formation of these quinone-type structures involves the oxidation of the azulene nucleus, leading to the introduction of carbonyl functionalities.

While specific methods for the selective oxidation of this compound are not extensively detailed in the provided search results, the general principles of quinone-catalyzed selective oxidation can be considered. Quinones with high reduction potentials, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) and chloranil, are commonly used for hydride abstraction and can be employed in catalytic systems with a suitable reoxidant. nih.govnih.gov The mechanism of oxidation can be influenced by the structure of the quinone catalyst, proceeding through either hydride abstraction or electrophilic addition-elimination pathways. nih.govnih.gov

The synthesis of azulenequinones is significant as these compounds are of interest for their electronic and biological properties. The controlled oxidation of this compound would likely involve the careful selection of oxidizing agents and reaction conditions to favor the formation of specific quinone isomers over the complex mixture seen in autoxidation.

Complexation Reactions with Transition Metal Species

The π-electron system of the azulene core in this compound makes it an excellent ligand for transition metals. The five-membered ring typically acts as a π-donor, while the seven-membered ring can act as a π-acceptor. researchgate.net This allows azulene and its derivatives to form a variety of organometallic complexes with diverse structures and bonding modes. researchgate.netresearchgate.net

Dinuclear complexes of azulene with transition metals such as molybdenum, iron, and manganese have been synthesized and characterized since the 1960s. researchgate.net In these complexes, the metal centers can bind to one or both of the rings in various hapticities (η). For instance, early work on guaiazulene established the formation of bimetallic complexes where the metals bind in a pentahapto (η⁵) fashion to the five-membered ring and in a trihapto (η³) mode to the seven-membered ring. researchgate.net

Mononuclear azulene complexes have also been reported, though they are less common. researchgate.net The coordination of the metal to either the five- or seven-membered ring can lead to different isomers, and the metal can even bridge both rings. researchgate.net

Specific examples of transition metal complexes involving azulene derivatives include:

Dimanganese Hexacarbonyl Complexes: The structure of trans-azulenedimanganese hexacarbonyl has been determined, showcasing a specific stereochemistry for azulene-metal carbonyl complexes. rsc.org

Dimolybdenum and Ditungsten Hexacarbonyl Complexes: Studies on azulenehexacarbonyldimolybdenum and its tungsten analog with guaiazulene have investigated carbonyl scrambling within these complexes. acs.org

Ruthenium Complexes: Polymers containing azulene units have been coordinated to multimetallic ruthenium clusters by reacting the polymer with Ru₃(CO)₁₂. beilstein-journals.org The extent of coordination can be monitored by ¹H NMR spectroscopy, as the signals of the coordinated azulene are shifted upfield compared to the free azulene. beilstein-journals.org

The complexation reactions of this compound with transition metals are expected to be similar to those of azulene and guaiazulene, leading to a rich coordination chemistry. These organometallic complexes are of interest for their potential applications in catalysis and materials science. beilstein-journals.org

Applications of 2 Isopropyl 4,8 Dimethylazulene and Its Derivatives in Advanced Materials Science

Design and Synthesis of Azulene-Based π-Conjugated Systems for Optoelectronics

The non-alternant hydrocarbon structure of azulene (B44059) provides a unique building block for π-conjugated systems. Unlike its colorless isomer naphthalene (B1677914), which absorbs in the UV region, azulene is intensely blue due to absorption in the visible spectrum. rsc.org This property, along with its stimuli-responsive behavior, has driven the design and synthesis of azulene-containing polymers and molecules for optoelectronic applications. foreverest.net

Researchers have explored various synthetic strategies to incorporate the azulene moiety into larger π-conjugated systems. One notable approach is the oxidative polymerization of guaiazulene (B129963). nsf.gov This method offers a sustainable, single-step reaction process using earth-abundant reagents like iron(III) chloride to produce poly(guaiazulene). nsf.govdigitellinc.com This contrasts with the often complex, multi-step syntheses required for many other semiconducting polymers. digitellinc.com The resulting polymers exhibit tunable optoelectronic properties, making them suitable for various electronic devices. foreverest.net

Poly(guaiazulene), derived from the oxidative polymerization of guaiazulene, has emerged as a novel organic semiconducting material. digitellinc.com Studies have shown that both solution-based and vapor-phase polymerization methods can be used to create thin films of this material. nsf.govrsc.org The polymerization of guaiazulene is advantageous as it yields a red-absorbing polymer, a desirable characteristic for certain optoelectronic applications. nsf.gov

Electronic structure calculations reveal that the substitution pattern in poly(guaiazulene) leads to a significant torsion angle between repeating units, which helps preserve its vibrant color in thin films, unlike standard poly(azulene) which is often colorless. nsf.gov Films of poly(guaiazulene) synthesized from the vapor phase have demonstrated enhanced optical properties, including higher absorption cross-sections in the visible region, compared to films created from solution. nsf.govrsc.org The unique properties of azulene-based systems, such as the well-distributed Lowest Unoccupied Molecular Orbital (LUMO) in terazulene, have led to the development of high-performance n-type organic field-effect transistors (OFETs). acs.org

Table 1: Comparison of Poly(guaiazulene) Synthesis Methods and Film Properties

| Synthesis Method | Reagents | Film Color | Optical Properties | Key Finding | Reference |

|---|---|---|---|---|---|

| Solution Phase Polymerization | Guaiazulene, Iron(III) Chloride | Green/Blue | Red-absorbing polymer | Sustainable, single-step synthesis of a semiconducting polymer. | nsf.govdigitellinc.com |

| Vapor Phase Polymerization (RVD) | Guaiazulene, Iron(III) Chloride | Green/Blue | Enhanced absorption cross-section in the visible region. | Vapor-phase synthesis yields films with superior optical properties. | nsf.govrsc.org |

The distinct photochemical properties of azulene derivatives make them candidates for photoswitchable materials. The ability of the azulene core to absorb light in both the visible and UVA regions allows for the initiation of excited-state photochemical reactions. nih.gov While specific research on 2-isopropyl-4,8-dimethylazulene in photoswitches is limited, studies on related systems demonstrate the principle. For example, research into Z-hexa-1,3,5-triene derivatives, which can include isopropyl and methyl substituents, shows that steric interactions from these groups can influence the quantum yield of photochemical ring-closing reactions, a key mechanism in many molecular switches. rsc.org This suggests that the specific substitution pattern on the azulene ring, such as in this compound, could be used to tune the photoswitching behavior of azulene-based devices. The reversible chromatic properties of azulene cations upon changes in their environment also point towards their potential use in photonic devices and electrochromic materials. foreverest.net

Azulene derivatives have been explored for their potential in solar energy conversion. rsc.orgresearchgate.net Their strong absorption in the visible spectrum is a key advantage for photovoltaic applications. foreverest.net Copolymers of azulene have been successfully used as cathode modification layers in bulk-heterojunction solar cells. foreverest.net In dye-sensitized solar cells (DSSCs), materials that absorb strongly in the red part of the spectrum are particularly valuable. Thin films of poly(guaiazulene) are red-absorbing, making them a promising material for this application. foreverest.netnsf.gov Research has shown that dye-sensitized solar cells incorporating azulene derivatives can achieve notable photovoltaic efficiencies. For instance, a DSSC fabricated with a 2,2'-bipyridine-4,4'-dicarboxylic acid-doped polyvinylidene fluoride (B91410) electrolyte containing azulene components reached a maximum efficiency (η) of 3.68%. researchgate.net

Development of Chemically Modified Electrodes for Sensing Applications

The electrochemical properties of azulene derivatives, combined with their ability to form stable polymer films, have led to their use in creating chemically modified electrodes (CMEs). These CMEs are particularly useful for sensing applications, especially for the detection of heavy metal ions in environmental samples. The azulene structure provides a robust platform that can be functionalized with specific ligand groups capable of binding to target analytes.

Derivatives of guaiazulene have been synthesized and deposited onto electrode surfaces, such as glassy carbon, through electrochemical methods. mdpi.com The resulting polymeric films exhibit complexing properties, allowing them to capture and concentrate heavy metal ions from a solution, which can then be detected and quantified using sensitive voltammetric techniques. mdpi.com

Chemically modified electrodes based on guaiazulene derivatives have proven to be effective sensors for the environmental monitoring of toxic heavy metals. mdpi.com These sensors offer a sensitive and cost-effective alternative to traditional analytical methods. mdpi.com

One such sensor was developed using a polymeric film of E-5-((5-isopropyl-3,8-dimethylazulen-1-yl)diazenyl)-1H-tetrazole. mdpi.com This CME showed a high selectivity for lead ions (Pb(II)), with the ability to detect concentrations at nanomolar levels. The sensor was also capable of detecting other heavy metals, including cadmium (Cd(II)), copper (Cu(II)), and mercury (Hg(II)), demonstrating its potential for multi-analyte detection in water samples. mdpi.com Similarly, electrodes modified with a polymer from 4-((5-isopropyl-3,8-dimethylazulen-1-yl)methylene)-2-phenyloxazol-5(4H)-one also showed excellent results for Pb(II) detection.

Table 2: Detection Limits of Heavy Metal Ions using Guaiazulene Derivative-Modified Electrodes

| Target Ion | CME Material | Detection Method | Detection Limit (M) | Reference |

|---|---|---|---|---|

| Pb(II) | poly(E-5-((5-isopropyl-3,8-dimethylazulen-1-yl)diazenyl)-1H-tetrazole) | Anodic Stripping Voltammetry | ~ 1 x 10⁻⁸ | mdpi.com |

| Cd(II) | poly(4-((5-isopropyl-3,8-dimethylazulen-1-yl)methylene)-2-phenyloxazol-5(4H)-one) | Anodic Stripping Voltammetry | 5 x 10⁻⁶ | |

| Cu(II) | poly(4-((5-isopropyl-3,8-dimethylazulen-1-yl)methylene)-2-phenyloxazol-5(4H)-one) | Anodic Stripping Voltammetry | 5 x 10⁻⁶ | |

| Hg(II) | poly(4-((5-isopropyl-3,8-dimethylazulen-1-yl)methylene)-2-phenyloxazol-5(4H)-one) | Anodic Stripping Voltammetry | 1 x 10⁻⁵ |

The fabrication of these azulene-based sensors relies on electropolymerization, a technique that uses an electrical potential to induce the formation of a polymer film directly onto an electrode surface. This method allows for precise control over the film's thickness and morphology.

Two primary electropolymerization methods are employed for the surface functionalization of electrodes with guaiazulene derivatives:

Cyclic Voltammetry (CV): This technique involves repeatedly scanning the potential between set limits. The successive cycling leads to the gradual buildup of a polymeric film on the electrode surface as the monomer is oxidized. mdpi.com

Controlled Potential Electrolysis (CPE): In this method, a constant potential is applied to the electrode for a specific duration. This results in the formation of a thin, often insulating, polymer film. The properties of the film can be tuned by adjusting the applied potential and the total electric charge passed during the electrolysis. mdpi.com

Characterization of the resulting polymer films, for instance using a ferrocene (B1249389) redox probe, confirms that the electrode surface has been successfully covered with the functional azulene-based polymer, rendering it ready for sensing applications. mdpi.com

Polymeric Materials Incorporating Azulene Moieties

The integration of azulene units into polymer backbones or as pendant groups creates functional polymers with intriguing properties for applications in organic electronics, such as organic field-effect transistors (OFETs) and photovoltaic cells. nih.govbeilstein-journals.org The method of incorporating the azulene moiety significantly influences the final properties of the polymer. nih.govbeilstein-journals.org Azulene can be linked through its five-membered ring (1,3-fashion), its seven-membered ring (4,7-fashion), or both rings (2,6-fashion), with each linkage pattern imparting distinct electronic and physical characteristics to the resulting material. nih.govbeilstein-journals.org Common synthetic routes to these polymers include cross-coupling reactions like Suzuki, Stille, and Yamamoto polymerization. nih.gov

A critical challenge in the development of functional polymers is ensuring their processability and long-term stability. For azulene-containing polymers, several strategies have been successfully employed to modulate these key properties.

Solubility: Many azulene-based polymers demonstrate good solubility in common organic solvents such as chloroform, tetrahydrofuran (B95107) (THF), toluene, and xylene. nih.gov This solubility is often achieved by attaching flexible alkyl side chains to the polymer backbone, which prevents tight packing and aggregation, thereby facilitating dissolution. The ability to process these polymers from solution is a significant advantage for fabricating thin films for electronic devices. digitellinc.com For instance, poly{1,3-bis[2-(3-alkylthienyl)]azulene}s are noted for their solubility in various organic solvents. nih.gov In a unique case, a water-soluble azulene derivative-substituted polymer was synthesized by introducing the azulene moiety to poly(allylamine), demonstrating that solubility can be tailored for aqueous systems as well. researchgate.net

Stability: Thermal stability is a hallmark of many azulene-containing polymers, with decomposition temperatures (Td) frequently exceeding 300°C and sometimes reaching over 400°C. nih.gov This high thermal stability is crucial for device fabrication and operation, which can involve high-temperature processing steps. For example, azulene-fluorene copolymers have shown decomposition temperatures as high as 432°C. nih.gov Beyond thermal stability, the electrochemical and chemical stability are also vital. Protonated azulene polymers, which form stable tropylium (B1234903) cations, have been shown to be very stable in solution over long periods. nih.gov Functionalization at the 2-position of the azulene ring with electron-donating groups has been identified as an effective strategy to enhance the long-term stability of electropolymerized azulene films. researchgate.net

| Polymer Type | Solubility | Thermal Stability (Td) | Number-Average Molecular Weight (Mn) | Reference |

|---|---|---|---|---|

| Azulene-Thiophene Copolymers (Poly{1,3-bis[2-(3-alkylthienyl)]azulene}) | Good in THF, chloroform, dichloromethane, xylene, toluene | > 400 °C | 16,000 - 41,000 Da | nih.gov |

| Azulene-Fluorene Copolymers | Good in organic solvents | 418 - 432 °C | 40,400 - 58,300 Da | nih.gov |

| Donor-Acceptor Azulene-DPP Copolymers | Soluble in toluene, chloroform, tetrachloroethane | > 300 °C | - (Mw: 38,100 - 49,400 Da) | nih.gov |

| Azulene-Benzodithiophene & Azulene-Bithiophene Copolymers | Good in most common organic solvents | > 350 °C | 25,800 - 48,600 Da | nih.gov |

Electrochromism is the phenomenon where a material reversibly changes color upon the application of an electrical voltage. Azulene's relatively low oxidation potential makes it an excellent candidate for creating electrochromic materials. acs.org The ease with which the azulene unit can be oxidized to form a stable azulenium radical cation is key to this functionality. acs.org

Azulene-containing polymers, particularly copolymers with units like fluorene (B118485), exhibit pronounced electrochromic behavior. acs.orgacs.orgresearchgate.net These polymers can be synthesized using methods like the Suzuki cross-coupling reaction, reacting dibromoazulene derivatives with fluorene borates. acs.org Thin films of these polymers, when subjected to cyclic voltammetry, show low half-wave oxidation potentials, confirming their suitability for electrochromic applications. acs.org

Upon application of a potential, these polymer films undergo distinct and reversible color changes. For example, electrochromic devices fabricated with azulene-fluorene copolymers have demonstrated color transitions from light yellow to brown or from yellow to green. acs.orgresearchgate.net The stability of these electrochromic devices can be influenced by the specific functionalization of the azulene monomer; for instance, the nature of aryl groups substituted at the 2-position of the azulene ring impacts device longevity. nih.gov Protonation with acid also induces significant color changes, shifting absorption spectra from green to brown in many cases, due to the formation of a poly(azulenium cation). nih.gov

| Polymer System | Color Change (Neutral to Oxidized) | Switching Time | Optical Contrast (ΔT%) | Coloration Efficiency (η) | Reference |

|---|---|---|---|---|---|

| Azulene-Fluorene Copolymer (P3) | Light Yellow to Brown | - | - | - | acs.orgresearchgate.net |

| Azulene-Fluorene Copolymer (P5) | Yellow to Green | - | - | - | acs.orgresearchgate.net |

| Copolymer of 9,10-di(furan-2-yl)anthracene and EDOT | Blue to Lilac | 1.0 s | 24% at 500 nm | 170 cm²/C at 500 nm | nih.gov |

| Indolo[3,2-b]carbazole-Isoindigo-Thiophene Copolymer (PITID-2) | Cyan to Gray | Coloration: 0.33 s, Bleaching: 2.04 s (at 675 nm) | 58% at 1600 nm | 171.52 cm²/C at 675 nm | mdpi.com |

Chromophoric Materials with Tunable Optical Properties

The intrinsic blue color of azulene is a result of its narrow HOMO-LUMO energy gap, a property that can be extensively tuned through chemical modification. acs.org This tunability makes azulene derivatives exceptional candidates for creating a wide range of chromophoric materials with tailored absorption and emission characteristics for various optical applications.

The quest for stable, non-toxic pigments, especially in the blue spectrum, is a significant area of research. Azulene derivatives offer a promising platform for developing such colorants. Researchers have successfully achieved the total synthesis of a fat-soluble azulene derivative originally isolated from the Lactarius indigo (B80030) mushroom, demonstrating its potential as a natural blue colorant. researchgate.netnih.gov To overcome the challenge of its fat-solubility for use in aqueous media, nanoparticles of the azulene derivative were prepared, which successfully formed a deep-blue dispersion in water. researchgate.netnih.gov

Furthermore, the color of azulene itself can be systematically altered by introducing substituents. For example, strategic placement of functional groups can shift the color from the characteristic blue to emerald green (1,3-difluoroazulene) or even red (azulene-1,3-dicarboxaldehyde). acs.org This highlights the potential to create a diverse palette of stable pigments based on the azulene scaffold. acs.org

Photoresponsive materials change their properties upon exposure to light. Azulene derivatives have been engineered to act as molecular switches, where their fluorescence can be turned "on" or "off." rsc.org While many azulene derivatives are non-fluorescent in their neutral state, protonation can induce strong fluorescence. acs.orgacs.org This "switching on" of fluorescence is attributed to the formation of a stable 6π electron aromatic azulenium cation, which alters the electronic structure and band gap of the molecule. acs.org

This unique property has been harnessed to create a novel, non-erasable 3D fluorescence readout system. rsc.org The system consists of a switchable guaiazulene-based chromophore and a photo-acid generator embedded in a polymer film. rsc.org Upon irradiation, the photo-acid generator releases a proton, which activates the fluorescence of the azulene chromophore, effectively writing permanent data that can be read by fluorescence detection. rsc.org More recently, azulene derivatives have been explored as panchromatic photosensitizers that can initiate polymerization across a broad range of visible light, opening doors for applications in 3D printing and photopolymerization under mild conditions. rsc.org

Supramolecular Chemistry and Self-Assembly of Azulene Derivatives

Supramolecular chemistry involves the design of complex, ordered structures through non-covalent interactions such as hydrogen bonding, van der Waals forces, and dipole-dipole interactions. researchgate.netnih.gov The inherent dipole moment of the azulene molecule (1.08 D) makes it a particularly interesting building block for creating self-assembling systems. nih.govdigitellinc.com

This dipole moment can direct the organization of molecules in the solid state. For example, single-crystal X-ray diffraction studies of azulene-based aromatic diimides have revealed an antiparallel stacking arrangement between adjacent azulene units. acs.org This specific orientation is driven by the desire to minimize electrostatic repulsion by aligning the dipoles in opposite directions, showcasing a powerful method for controlling molecular packing in crystals. acs.org The ability to rationally design and control these self-assembled structures is fundamental to developing new materials with ordered domains, which is crucial for optimizing charge transport in organic electronic devices and creating materials with anisotropic optical properties. acs.orgresearchgate.net

Q & A

Q. Q1: What are the optimal synthetic routes for 2-isopropyl-4,8-dimethylazulene, and how can reaction yields be improved?

Methodological Answer: The compound is synthesized via lithium methyl in anhydrous ether, followed by hydrolysis with methanol and oxidation using chloranil. Key steps include refluxing the dihydro intermediate with chloranil to achieve a 39% yield . To optimize yields:

- Catalyst Screening : Test alternatives to chloranil (e.g., DDQ or MnO₂) to enhance oxidation efficiency.

- Solvent Effects : Explore polar aprotic solvents (e.g., THF or DMF) to stabilize intermediates.

- Temperature Control : Monitor exothermic reactions during lithium methyl addition to prevent side products.

Data Reference : Absorption maxima (644, 627, 587, 544 nm) and trinitrobenzolate derivative (melting point 151–152°C) serve as purity benchmarks .

Q. Q2: How can researchers validate the purity of this compound, and what analytical techniques are recommended?

Methodological Answer:

- HPLC Analysis : Use a C18 column with UV detection at 544 nm (aligned with its absorption maximum) .

- Residual Solvent Testing : If triethylamine is used in synthesis, employ gas chromatography with FID detection, calibrated against USP standards (limit: 3.2 µg/mL) .

- Melting Point Verification : Compare synthesized trinitrobenzolate derivatives to literature values (151–152°C) .

Advanced Research Questions

Q. Q3: How do substituents (e.g., isopropyl/methyl groups) influence the electrochemical properties of azulene derivatives like this compound?

Methodological Answer:

- Cyclic Voltammetry (CV) : Measure redox potentials in anhydrous acetonitrile with a Ag/AgCl reference electrode. Substituents alter HOMO/LUMO gaps; methyl groups typically increase electron density, while isopropyl groups may sterically hinder charge transfer .

- Computational Modeling : Use DFT calculations (B3LYP/6-31G*) to correlate experimental redox behavior with electronic structure. Compare results to thiophene- or furan-grafted analogs .

Data Reference : Electrochemical studies on 5-isopropyl-3,8-dimethylazulene show substituent-dependent shifts in reduction potentials .

Q. Q4: What strategies resolve contradictions in reported biological activities of azulene derivatives, such as antigastric ulcer efficacy?

Methodological Answer:

- Replication Studies : Reproduce synthesis and bioassays under controlled conditions (e.g., pH, solvent purity) to isolate variables. For example, antigastric ulcer activity in 5-isopropyl-3,8-dimethylazulene derivatives was confirmed via in vivo rat models .

- Meta-Analysis : Cross-reference data from independent studies (e.g., bioactivity IC₅₀ values vs. structural analogs) to identify outliers. Use statistical tools (e.g., ANOVA) to assess significance .

Q. Q5: How can azulene functionalization be achieved for applications in materials science or medicinal chemistry?

Methodological Answer:

- Disulfane Synthesis : React 6-chloro-4,8-dimethylazulene with thiols or disulfides under basic conditions to form 2-bis(4,8-dimethylazulen-6-yl)disulfane (yields: 40–60%) .

- Cross-Coupling : Employ Suzuki-Miyaura reactions with Pd catalysts to introduce aryl/heteroaryl groups at the azulene 1- or 3-positions .

Data Reference : Functionalized azulenes show enhanced stability in optoelectronic applications due to extended π-conjugation .

Data Management and Reproducibility

Q. Q6: What protocols ensure reproducibility in azulene derivative synthesis and characterization?

Methodological Answer:

- Open Data Practices : Share raw spectral data (e.g., NMR, HPLC chromatograms) via repositories like Zenodo, adhering to FAIR principles .

- Detailed Reporting : Document reaction conditions (e.g., moisture levels, catalyst batches) to mitigate variability. For example, residual triethylamine must be quantified to <3.2 µg/mL .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.